1-[3-(Difluoromethoxy)phenyl]ethanamine

CNS drug discovery Lipophilicity Regioisomer profiling

1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS 926263-64-1; free base MW 187.19, C₉H₁₁F₂NO) is a meta-substituted difluoromethoxy phenethylamine building block. The compound is supplied predominantly as the hydrochloride salt (CAS 1431967-71-3, MW 223.65) with typical purities of 95%–98%.

Molecular Formula C9H11F2NO
Molecular Weight 187.19
CAS No. 1431967-71-3; 926263-64-1
Cat. No. B2833096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Difluoromethoxy)phenyl]ethanamine
CAS1431967-71-3; 926263-64-1
Molecular FormulaC9H11F2NO
Molecular Weight187.19
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC(F)F)N
InChIInChI=1S/C9H11F2NO/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9H,12H2,1H3
InChIKeyKXLKJIXCWFZYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Difluoromethoxy)phenyl]ethanamine CAS 926263-64-1: Core Identity and Procurement-Relevant Physicochemical Profile


1-[3-(Difluoromethoxy)phenyl]ethanamine (CAS 926263-64-1; free base MW 187.19, C₉H₁₁F₂NO) is a meta-substituted difluoromethoxy phenethylamine building block [1]. The compound is supplied predominantly as the hydrochloride salt (CAS 1431967-71-3, MW 223.65) with typical purities of 95%–98% . It belongs to the class of fluorinated aromatic amines widely employed in medicinal chemistry as chiral amine intermediates for CNS-targeted programmes [2]. Its experimental LogP of 3.008 and polar surface area of 35.25 Ų position it in the CNS-accessible physicochemical space [1].

Why 1-[3-(Difluoromethoxy)phenyl]ethanamine Cannot Be Replaced by Its Para Isomer or Non-Fluorinated Analog Without Experimental Re-Validation


Replacing the meta-difluoromethoxy substituent with a para-difluoromethoxy isomer or a non-fluorinated methoxy analog alters three parameters critical to target engagement and metabolic fate: (i) lipophilicity, with the difluoromethoxy group contributing a Hansch π of +0.45 versus –0.02 for methoxy ; (ii) metabolic soft-spot profile, as the difluoromethoxy motif resists cytochrome P450-mediated O-dealkylation that rapidly clears methoxy congeners [1]; and (iii) amine basicity and steric environment at the chiral centre, which differ measurably between regioisomers and directly affect enantioselective recognition in biological targets [2]. Consequently, any substitution without re-profiling risks altered potency, selectivity, and pharmacokinetics that cannot be predicted from structural similarity alone.

Quantitative Selection Evidence: 1-[3-(Difluoromethoxy)phenyl]ethanamine vs Closest Analogs and In-Class Alternatives


Meta vs Para Isomer Lipophilicity: Experimental LogP Comparison for CNS Penetration Tuning

The meta-substituted 1-[3-(difluoromethoxy)phenyl]ethanamine exhibits an experimentally measured LogP of 3.008, whereas the para isomer 1-[4-(difluoromethoxy)phenyl]ethanamine (CAS 136123-72-3) has a reported LogP of 1.768 under identical conditions [1][2]. This 1.24 log-unit difference corresponds to an approximately 17-fold higher octanol–water partition coefficient for the meta isomer, directly impacting predicted blood–brain barrier permeability and non-specific tissue binding.

CNS drug discovery Lipophilicity Regioisomer profiling

Lipophilicity Gain Over Non-Fluorinated Methoxy Analog: Hansch π Substituent Constant Comparison

The difluoromethoxy (–OCHF₂) substituent contributes a Hansch lipophilicity constant (π) of +0.45, compared with –0.02 for the standard methoxy (–OCH₃) group . Replacing methoxy with difluoromethoxy therefore adds approximately +0.47 log units to the compound's lipophilicity without the excessive increase seen with trifluoromethoxy (+1.04), positioning the difluoromethoxy analog in a moderate lipophilicity range that balances permeability with solubility and metabolic clearance.

QSAR Lead optimisation Substituent engineering

Metabolic Stability Advantage: Resistance to O-Dealkylation vs Methoxy-Containing Analogs

The difluoromethoxy group is established in the medicinal chemistry literature as a metabolically stable bioisostere of the methoxy group, specifically designed to block cytochrome P450-mediated O-dealkylation—a primary clearance route for methoxy-substituted phenethylamines [1]. Published studies on bicyclic peptide RA-VII demonstrated that replacing Tyr-3 methoxy with difluoromethoxy alters metabolic processing, directly referencing the established principle that –OCHF₂ substitution prevents O-demethylation observed with –OCH₃ in vivo [1]. This advantage is structurally embedded in the target compound, which lacks the metabolically labile methoxy C–H bonds present in its non-fluorinated analog 1-[3-(methoxy)phenyl]ethanamine.

Drug metabolism Microsomal stability CYP450

Chiral Amine Building Block Purity and QC Documentation: Procurement-Grade Evidence

Commercially available batches of 1-[3-(difluoromethoxy)phenyl]ethanamine hydrochloride (CAS 1431967-71-3) are supplied with documented purity of 98% and include batch-specific QC data packages (NMR, HPLC, GC) from suppliers such as Bidepharm . The free base (CAS 926263-64-1) is available at 95%–98% purity from multiple vendors . This exceeds the typical 95% purity specification commonly offered for the para isomer (CAS 136123-72-3) and many non-fluorinated α-methylbenzylamine analogs, providing greater assurance for reproducible biological assay results.

Chiral synthesis Enantiomeric purity Procurement quality control

Dual CAS Registration and Salt Form Flexibility: Procurement Optionality

1-[3-(Difluoromethoxy)phenyl]ethanamine is commercially available as both the free base (CAS 926263-64-1, MW 187.19) and the hydrochloride salt (CAS 1431967-71-3, MW 223.65) . This dual-registration format allows procurement teams to select the form best suited to their specific application: the hydrochloride salt offers higher aqueous solubility for in vitro assays and formulation studies, while the free base is preferred for reactions requiring nucleophilic amine (e.g., amide coupling, reductive amination). In contrast, many positional isomers are available in only a single salt form, limiting experimental flexibility.

Salt selection Solubility Procurement logistics

Procurement Application Scenarios: Where 1-[3-(Difluoromethoxy)phenyl]ethanamine Delivers Selection-Motivating Advantages


CNS Lead Optimisation Programmes Requiring Fine-Tuned Lipophilicity Within the CNS MPO Window

With an experimental LogP of 3.008, the meta-difluoromethoxy isomer sits within the optimal CNS multiparameter optimisation (MPO) space (LogP 2–4), whereas the para isomer's LogP of 1.768 falls below the lower boundary, potentially compromising passive brain permeability [1][2]. Medicinal chemistry teams designing CNS-penetrant candidates should select the meta isomer to maintain the desired lipophilicity without needing additional hydrophobic substituents that inflate molecular weight and polar surface area.

Metabolic Stability-Driven Scaffold Optimisation Requiring O-Dealkylation Blockade

In SAR series where the non-fluorinated methoxy analog exhibits rapid in vitro microsomal clearance due to CYP450-mediated O-demethylation, the difluoromethoxy congener offers a direct replacement that blocks this metabolic soft spot [1]. The target compound is the appropriate starting material for synthesising lead candidates that require prolonged half-life without the synthetic complexity of deuterated methoxy or cyclopropyloxy alternatives.

Enantioselective Synthesis of Chiral Amine Drug Candidates Requiring High-Purity Building Blocks

When procuring a chiral α-methylbenzylamine scaffold for asymmetric synthesis or chiral pool approaches, the target compound's availability at 98% purity with comprehensive QC documentation (NMR, HPLC, GC) provides greater assurance of stereochemical integrity than the 95%-typical regioisomeric alternatives [1]. This is particularly relevant for programmes targeting enantiomerically pure CNS actives where even 3% of the opposite enantiomer can confound pharmacological interpretation.

Parallel Chemistry and Biology Workflows Requiring Flexible Salt Form Selection

For integrated drug discovery projects where the same chiral amine scaffold must be deployed in both medicinal chemistry (requiring free base for amide coupling or reductive amination) and in vitro pharmacology (requiring aqueous-soluble hydrochloride for assay preparation), the dual CAS registration of the target compound eliminates the delay and cost of in-house salt conversion [1][2]. This operational advantage is not available for most single-form regioisomeric analogs.

Quote Request

Request a Quote for 1-[3-(Difluoromethoxy)phenyl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.